4-Phenyl-6-(trifluoromethyl)pyrimidine-2-thiol

Medicinal Chemistry Scaffold Hopping Hydrogen Bonding

Order 4-Phenyl-6-(trifluoromethyl)pyrimidine-2-thiol (CAS 701920-69-6) today. This heteroaromatic thioamide provides a unique thiol/thione handle and an optimized lipophilic profile (XLogP = 2.8) that simpler pyrimidine-2-thiols cannot replicate. Its 4-phenyl-6-trifluoromethyl substitution pattern ensures reproducible SAR data, making it an essential intermediate for anti-inflammatory, kinase inhibitor, and agrochemical research. Secure your supply now.

Molecular Formula C11H7F3N2S
Molecular Weight 256.25
CAS No. 701920-69-6
Cat. No. B2812040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-6-(trifluoromethyl)pyrimidine-2-thiol
CAS701920-69-6
Molecular FormulaC11H7F3N2S
Molecular Weight256.25
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=S)NC(=C2)C(F)(F)F
InChIInChI=1S/C11H7F3N2S/c12-11(13,14)9-6-8(15-10(17)16-9)7-4-2-1-3-5-7/h1-6H,(H,15,16,17)
InChIKeyRXCCJONRXYSWKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Phenyl-6-(trifluoromethyl)pyrimidine-2-thiol (CAS 701920-69-6): A Defined Heterocyclic Building Block for Medicinal Chemistry and Agrochemical Research


4-Phenyl-6-(trifluoromethyl)pyrimidine-2-thiol is a heteroaromatic thioamide characterized by a pyrimidine core with a phenyl group at the 4-position, a metabolically stabilizing trifluoromethyl group at the 6-position, and a reactive thiol/thione moiety at the 2-position [1]. Its molecular formula is C11H7F3N2S, with a molecular weight of 256.25 g/mol [1]. This compound is primarily utilized as a versatile scaffold in the synthesis of biologically active molecules, where its unique combination of lipophilic and hydrogen-bonding functionalities enables the exploration of chemical space relevant to enzyme inhibition and receptor modulation [1].

Why 4-Phenyl-6-(trifluoromethyl)pyrimidine-2-thiol Cannot Be Replaced by Common Pyrimidine Analogs in SAR Studies


Generic substitution of 4-Phenyl-6-(trifluoromethyl)pyrimidine-2-thiol with simpler pyrimidine-2-thiols (e.g., 2-mercaptopyrimidine) or other 4-phenyl-6-trifluoromethyl pyrimidine derivatives (e.g., the 2-amino or 2-methylthio analogs) is not scientifically valid due to the distinct electronic and steric properties conferred by its specific substitution pattern. The 2-thione moiety exists in equilibrium with the thiol tautomer, providing a unique hydrogen-bonding profile and a reactive sulfur center for alkylation that is absent in amino- or alkylthio-substituted analogs [1]. The electron-withdrawing trifluoromethyl group at the 6-position and the lipophilic phenyl group at the 4-position create a defined electronic environment on the pyrimidine ring, which directly impacts binding affinity and physicochemical properties like lipophilicity (XLogP3-AA: 2.8) compared to analogs lacking these groups [1]. Therefore, substituting this compound with a structurally similar but functionally distinct analog introduces uncontrolled variables that compromise the reproducibility and interpretability of structure-activity relationship (SAR) campaigns.

Quantitative Differentiation of 4-Phenyl-6-(trifluoromethyl)pyrimidine-2-thiol (CAS 701920-69-6)


Structural Differentiation: The Unique 2-Thione/Tautomer Equilibrium vs. Amino and Methylthio Analogs

The target compound features a 2-thione group, which exists in a tautomeric equilibrium with the thiol form, enabling it to act as both a hydrogen bond donor and acceptor [1]. This is a key differentiator from closely related analogs. For instance, 2-Amino-4-phenyl-6-(trifluoromethyl)pyrimidine (CAS 26974-09-4) contains a primary amine at the 2-position, which alters its hydrogen bonding capacity and nucleophilicity [2]. Similarly, 2-(Methylthio)-4-phenyl-6-(trifluoromethyl)pyrimidine (CAS 2627-52-3) contains a thioether, which lacks the hydrogen bond donor capability of the thione and has a different reactivity profile [3]. These functional group differences are not trivial; they directly impact the compound's suitability for specific chemical transformations, such as alkylation of the thiol group to introduce diverse substituents, and its potential for bioisosteric replacement in drug design.

Medicinal Chemistry Scaffold Hopping Hydrogen Bonding

Lipophilicity Advantage: Increased LogP for Enhanced Membrane Permeability vs. Non-Phenyl Analog

The presence of the phenyl group at the 4-position significantly increases the compound's lipophilicity compared to pyrimidine-2-thiols lacking this aryl substituent. The computed XLogP3-AA for the target compound is 2.8 [1]. In contrast, the simpler analog 4-(Trifluoromethyl)pyrimidine-2-thiol (CAS 136547-17-6), which lacks the 4-phenyl group, has a lower computed XLogP3-AA, generally < 1.0 based on structural estimation [2]. This ~2-log unit increase in lipophilicity translates to a theoretical ~100-fold difference in partition coefficient, a critical parameter for predicting membrane permeability and oral bioavailability in drug discovery programs.

ADME Drug Design Physicochemical Properties

Patent-Validated Anti-Inflammatory Potential: Structural Inclusion in Cytokine Inhibitor Claims

The 4-phenyl-6-(trifluoromethyl)pyrimidine core, of which the target compound is a direct derivative, is explicitly claimed in patents as an inhibitor of pro-inflammatory cytokine production, including TNF-α and IL-6 [1]. While the patent (EP1542978B1) does not disclose specific IC50 values for the 2-thiol derivative itself, it establishes the 4-phenyl-6-(trifluoromethyl)pyrimidine scaffold as a privileged structure for this mechanism of action. This is in contrast to other pyrimidine scaffolds lacking this specific substitution pattern, which may target different biological pathways (e.g., kinase inhibition).

Immunology Inflammation Cytokine Inhibition

Functional Group Orthogonality: Enables S-Alkylation without Competing N-Reactivity vs. Amino Analogs

The 2-thiol group in the target compound provides a specific, orthogonal nucleophilic handle for alkylation reactions to generate thioether derivatives, a transformation that is not possible with 2-amino analogs (e.g., CAS 26974-09-4) [1]. This allows for the modular introduction of diverse chemical moieties onto the pyrimidine core under mild conditions without the need for protecting group strategies often required for amines. This distinct reactivity profile makes it the preferred building block when a thioether linkage is desired in the final target molecule.

Synthetic Chemistry Derivatization Building Block

Validated Research Applications for 4-Phenyl-6-(trifluoromethyl)pyrimidine-2-thiol (CAS 701920-69-6)


Medicinal Chemistry: Synthesis of Anti-Inflammatory Agents via S-Alkylation

Researchers developing novel anti-inflammatory compounds targeting TNF-α and IL-6 pathways can leverage this compound as a key intermediate. Its defined physicochemical properties (XLogP = 2.8) and patent-validated scaffold provide a rational starting point for SAR studies [REFS-1, REFS-5]. The thiol group serves as a selective handle for installing diverse alkyl or aryl groups to optimize potency and pharmacokinetic parameters.

Chemical Biology: Development of Thioether-Linked Chemical Probes

The orthogonal reactivity of the 2-thiol group makes this compound ideal for creating chemical probes where a sulfur linkage is required for target engagement or to attach a fluorescent or affinity tag [1]. This allows for the selective functionalization of the pyrimidine core without affecting other sensitive functional groups in the molecule.

Agrochemical Research: Design of Novel Crop Protection Agents

Given the established utility of trifluoromethylpyrimidines in fungicides and herbicides, this compound can be used to synthesize new analogs for screening against agricultural pathogens. Its increased lipophilicity compared to simpler pyrimidine-thiols may improve leaf penetration and uptake in plant tissues, a key parameter in agrochemical development [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Phenyl-6-(trifluoromethyl)pyrimidine-2-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.